sodium;perchlorate;hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

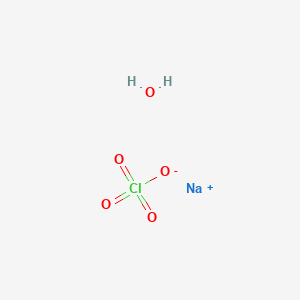

Sodium perchlorate hydrate: is an inorganic compound with the chemical formula NaClO₄·H₂O . It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻) and is typically encountered as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol and is known for being the most water-soluble of the common perchlorate salts .

准备方法

Synthetic Routes and Reaction Conditions: Sodium perchlorate hydrate can be synthesized by the anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reaction can occur in both acidic and alkaline mediums:

Acidic Medium: Na⁺ClO₃⁻ + H₂O → Na⁺ClO₄⁻ + 2H⁺ + 2e⁻

Alkaline Medium: Na⁺ClO₃⁻ + 2OH⁻ → Na⁺ClO₄⁻ + H₂O + 2e⁻.

Industrial Production Methods: Large-scale production of sodium perchlorate hydrate involves the direct oxidation of sodium chloride (NaCl) using a graphite substrate lead dioxide anode. This method is efficient for producing sodium perchlorate in a single step .

化学反应分析

Electrochemical Oxidation of Sodium Chlorate

Sodium perchlorate is synthesized industrially via anodic oxidation of sodium chlorate (NaClO₃) in acidic or alkaline media :

-

Acidic medium :

NaClO3+H2O→NaClO4+2H++2e− -

Alkaline medium :

NaClO3+2OH−→NaClO4+H2O+2e−

Acid Treatment to Produce Perchloric Acid

Treatment with HCl yields perchloric acid :

NaClO4+HCl→HClO4+NaCl

Thermal Decomposition

Sodium perchlorate monohydrate undergoes decomposition at elevated temperatures. Key pathways include:

The anhydrous form decomposes at 482°C, while the monohydrate loses water first (130°C melting point) .

Hydration and Dehydration

The monohydrate transitions between hydration states under varying humidity and temperature :

-

Dehydration :

NaClO4⋅H2OΔNaClO4+H2O -

Rehydration :

Hygroscopic anhydrous NaClO₄ readily absorbs water to reform the monohydrate .

Thermal Stability Data :

| Hydrate Form | Dehydration Temperature | Decomposition Temperature |

|---|---|---|

| Monohydrate | 130°C (melts) | 490°C |

| Anhydrous | — | 482°C |

Oxidizing Agent in Combustion

As a strong oxidizer, NaClO₄·H₂O reacts explosively with organic compounds :

NaClO4+Organics→CO2+H2O+NaCl+Energy

Double Displacement Reactions

Used to prepare other perchlorates via metathesis :

-

Ammonium perchlorate :

NaClO4+NH4Cl→NH4ClO4+NaCl -

Potassium perchlorate :

NaClO4+KCl→KClO4+NaCl

Role in PVC Stabilization

In polyvinyl chloride (PVC) formulations, NaClO₄·H₂O prevents thermal degradation by :

-

Neutralizing HCl : Scavenges hydrochloric acid released during PVC decomposition.

-

Radical scavenging : Inhibits UV-induced free radical chain reactions.

Synergistic Mechanism :

Combined with organotin or lead stabilizers, it enhances thermal stability by 30–50% .

Thyroid Inhibition

Perchlorate competitively inhibits iodide uptake in humans :

ClO4−+I−→Competition at Na+/I- symporter

Environmental Persistence

High solubility (2096 g/L at 25°C ) allows rapid groundwater migration, necessitating remediation strategies like ion exchange .

科学研究应用

Sodium perchlorate hydrate is widely used in laboratory settings due to its inert behavior and high solubility:

- Supporting Electrolyte : It serves as a non-reactive background electrolyte in electrochemical experiments, particularly in the preparation of polypyrrole films .

- Biochemical Applications : It is utilized in DNA extraction protocols and protein denaturation processes, facilitating molecular biology research .

- Spectroscopy : Sodium perchlorate is employed as an internal intensity standard in ultraviolet resonance Raman (UVRR) spectroscopy experiments, aiding in the study of biomolecules .

Medical Applications

In the medical field, sodium perchlorate has specific uses:

- Thyroid Function Testing : It can block iodine uptake in patients with subclinical hyperthyroidism before administering iodinated contrast agents, thus preventing interference with thyroid function tests .

Environmental Applications

Sodium perchlorate's role in environmental science is significant:

- Water Contaminant Removal : Research has highlighted its potential for removing nitrate and perchlorate contaminants from drinking water through heterotrophic-autotrophic sequential denitrification processes . This method is crucial for ensuring safe drinking water standards.

Industrial Applications

The industrial sector exploits sodium perchlorate's properties for various applications:

- Explosives Manufacturing : It acts as a precursor to ammonium and potassium perchlorates, which are essential components in military and aerospace propellants .

- Pyrotechnics : Due to its strong oxidizing nature, sodium perchlorate is included in pyrotechnic compositions and other chemical intermediates .

- PVC Stabilizers : It is used to produce higher-performing calcium-zinc stabilizers for PVC manufacturing, enhancing material durability .

Case Study 1: Water Treatment

A study investigated the effectiveness of sodium perchlorate in removing nitrate and perchlorate from contaminated water sources. The results indicated that the compound significantly reduced contaminant levels, demonstrating its utility in environmental remediation efforts.

Case Study 2: Biochemical Research

In a biochemical study involving peptide stability, sodium perchlorate was used to create controlled ionic environments. The findings revealed that sodium perchlorate solutions helped maintain helical stability in peptides during experimental conditions, showcasing its importance in molecular biology research .

作用机制

Sodium perchlorate hydrate exerts its effects primarily through its strong oxidizing properties. It can promote hydrogen generation from the reaction of tin with lactic acid by preventing the surface passivation of tin . Additionally, it is used to denature proteins and facilitate DNA extraction by disrupting hydrogen bonds and other non-covalent interactions .

相似化合物的比较

- Sodium chloride (NaCl)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Lithium perchlorate (LiClO₄)

- Potassium perchlorate (KClO₄)

- Rubidium perchlorate (RbClO₄)

- Caesium perchlorate (CsClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Uniqueness: Sodium perchlorate hydrate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts. This property, along with its strong oxidizing capabilities, distinguishes it from other similar compounds .

属性

IUPAC Name |

sodium;perchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。